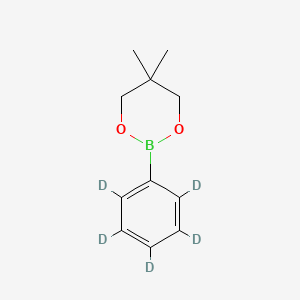
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane is a boron-containing organic compound. The presence of deuterium atoms in the phenyl ring makes it a deuterated compound, which can be useful in various scientific applications, including studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of the Dioxaborinane Ring: The deuterated phenyl ring is then reacted with 5,5-dimethyl-1,3,2-dioxaborinane under anhydrous conditions to form the final compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring into other boron derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in reactions involving boron chemistry.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can affect molecular pathways involved in cellular processes, making it useful in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but without deuterium atoms.
5,5-Dimethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborinane: Contains fluorine atoms instead of deuterium.
5,5-Dimethyl-2-(2,3,4,5,6-pentachlorophenyl)-1,3,2-dioxaborinane: Contains chlorine atoms instead of deuterium.
Uniqueness
The presence of deuterium atoms in 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane makes it unique compared to its non-deuterated counterparts. Deuterium labeling can provide valuable insights in research applications, particularly in studies involving isotopic effects and tracing molecular pathways.
Eigenschaften
Molekularformel |
C11H15BO2 |
|---|---|
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
FQMSNYZDFMWLGC-DKFMXDSJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B2OCC(CO2)(C)C)[2H])[2H] |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


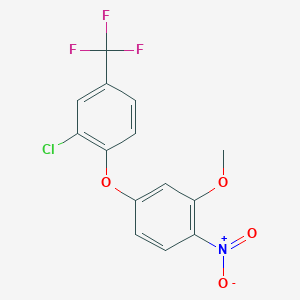
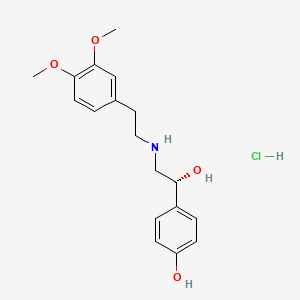
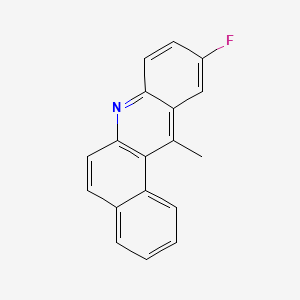

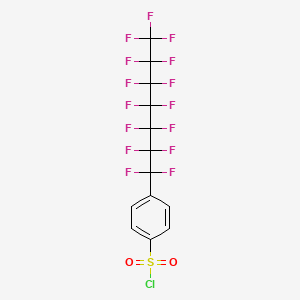
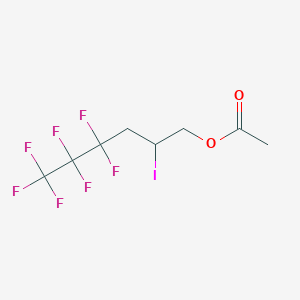
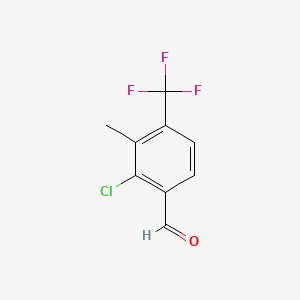
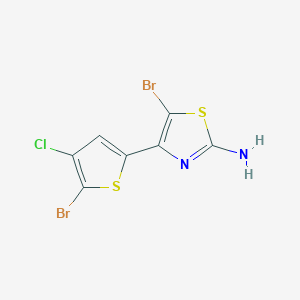
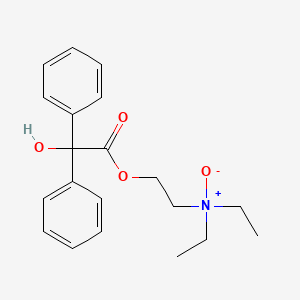
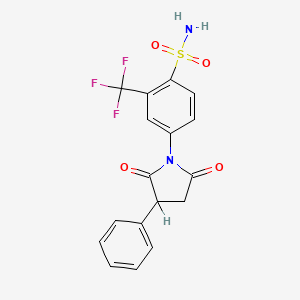

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)


